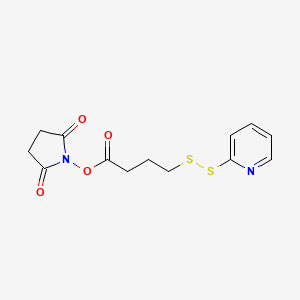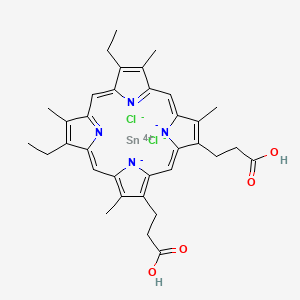
Stanate
描述
In chemistry, the term “stannate” or “tinnate” refers to compounds of tin (Sn). Stannic acid (Sn(OH)4), the formal precursor to stannates, does not exist and is actually a hydrate of SnO2 . Stannates are used in various fields due to their unique properties .
Synthesis Analysis
Stannate compounds are prepared by dissolving elemental tin in a suitable metal hydroxide . For example, sodium stannate forms upon dissolving metallic tin or tin (IV) oxide in sodium hydroxide . Other methods of synthesis include the co-precipitation method and solid-state synthesis .
Molecular Structure Analysis
Stannates contain discrete SnO4−4 units or have a spinel structure . For example, zinc stannate (ZnSnO3 and Zn2SnO4), also known as zinc tin oxide (ZTO), possesses unique physical and chemical properties .
Chemical Reactions Analysis
Stannate-based materials have been investigated for high-temperature CO2 sorption . Commercial K2SnO3 was found to possess the largest CO2 uptake capacity at 700 °C . In the case of sodium stannate, a reaction occurs when tin dioxide is dissolved in base .
Physical And Chemical Properties Analysis
Stannates have high electron mobility, high electrical conductivity, attractive optical properties, and good stability . Sodium stannate, for example, is a colorless salt that forms upon dissolving metallic tin or tin (IV) oxide in sodium hydroxide .
科学研究应用
Treatment of Infant Jaundice
Stannsoporfin is being investigated for its potential use in treating infant jaundice. It works by inhibiting heme metabolism, which in turn helps control the rate of bilirubin production. Elevated levels of bilirubin in infants can lead to jaundice, and Stannsoporfin may help reduce these levels and treat the condition .
Heme Metabolism Regulation
In mammals, Stannsoporfin has shown to control the rate of heme metabolism. This regulation is crucial as heme metabolism plays a significant role in various physiological processes, including the breakdown of red blood cells and the clearance of bilirubin from the body .
Tryptophan Metabolism Control
Stannsoporfin also affects tryptophan metabolism in mammals. By controlling this metabolic pathway, it could have implications for disorders related to serotonin production, as tryptophan is a precursor for serotonin .
Enhancement of Heme Excretion
The compound increases the rate at which heme is excreted by mammals. This could be beneficial in conditions where there is an accumulation of heme or its by-products, which can be toxic at high levels .
Inhibitor of Heme Oxygenase
Stannsoporfin is a potent inhibitor of heme oxygenase 1 (HO-1) and heme oxygenase 2 (HO-2). These enzymes are responsible for the catabolism of heme into biliverdin, iron, and carbon monoxide. Inhibition by Stannsoporfin could be useful in conditions where modulation of HO activity is desired .
6. Adjunctive Therapy for Multidrug-Resistant Tuberculosis (MDR-TB) Research has evaluated Stannsoporfin’s use as an adjunctive host-directed therapy (HDT) in combination with other drugs for the treatment of MDR-TB. Its inhibition of HO-1 may enhance the efficacy of TB treatment regimens .
Immune Modulation in Cancer Therapy
Stannsoporfin has been shown to inhibit immune suppression of chemotherapy-elicited CD8+ T cells. This suggests a potential role in cancer therapy where enhancing the immune response to tumor cells is beneficial .
作用机制
Target of Action
Stannsoporfin, also known as Tin mesoporphyrin, Stanate, or Sn Mesoporphyrin, primarily targets Heme Oxygenase 1 (HO-1) and Heme Oxygenase 2 (HO-2) . These enzymes play a crucial role in the heme catabolic pathway .
Mode of Action
Stannsoporfin acts as a competitive inhibitor of heme oxygenase . It specifically inhibits the enzyme that blocks the conversion of heme into bilirubin . This inhibition controls the rate of tryptophan metabolism in mammals and increases the rate at which heme is excreted by mammals .
Biochemical Pathways
The primary biochemical pathway affected by Stannsoporfin is the heme catabolic pathway . Heme oxygenase catalyzes the breakdown of heme to biliverdin and carbon monoxide . Biliverdin is then converted to bilirubin with biliverdin reductase .
Pharmacokinetics
Stannsoporfin is not absorbed orally . The half-life of Stannsoporfin is approximately 3.8 hours following intravenous administration of 1 micromole per kg body weight .
Result of Action
The molecular and cellular effects of Stannsoporfin’s action primarily involve the inhibition of heme metabolism in mammals . This results in the control of the rate of tryptophan metabolism in mammals and an increase in the rate at which heme is excreted by mammals .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Stannsoporfin is currently under research. It is known that stannsoporfin is being developed for the prevention of hyperbilirubinemia in infants at risk of developing jaundice , indicating that its efficacy may be influenced by factors such as the patient’s age and health condition.
安全和危害
属性
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;tin(4+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);2*1H;/q;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDZJTIZVZFNCM-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)O)CCC(=O)O)C)C.[Cl-].[Cl-].[Sn+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36Cl2N4O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Kernicterus is attributed to high levels of bilirubin, a by-product of heme metabolism. Bilirubin is a bile pigment, which is normally eliminated from the body after conversion into a water-soluble form by the liver. Stannsoporfin's mechanism of action specifically inhibits the enzyme that blocks the conversion of heme into bilirubin. | |
| Record name | Stannsoporfin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04912 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Stanate | |
CAS RN |
106344-20-1 | |
| Record name | Stannsoporfin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106344201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannsoporfin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04912 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | STANNSOPORFIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KAE1U0G7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does tin mesoporphyrin interact with its primary target?
A1: Tin mesoporphyrin acts as a potent and competitive inhibitor of heme oxygenase (HO) activity. [, , , , , , , , , ] It competes with heme for binding to the HO enzyme, thereby inhibiting the breakdown of heme into biliverdin, ferrous iron (Fe2+), and carbon monoxide (CO). [, , , , ]
Q2: What are the downstream consequences of inhibiting heme oxygenase with SnMP?
A2: Inhibiting HO with SnMP primarily reduces the production of bilirubin, which is a key factor in the development of neonatal jaundice. [, , , , ] Additionally, the reduction in HO activity impacts the levels of other heme degradation products like CO and iron, which have various physiological roles. [, , ]
Q3: Can you elaborate on the site-specific effects of SnMP on HO activity?
A3: Research in a rat model of sepsis showed that SnMP's inhibitory effect on HO activity was more pronounced in the upper intestine (duodenum and jejunum) compared to the lower intestine (ileum and colon). [] This suggests a potential site-specific regulation of HO expression and SnMP's effect.
Q4: How does SnMP impact naive T cell activation and proliferation?
A4: Studies have shown that SnMP can induce the activation, proliferation, and maturation of naive CD4+ and CD8+ T cells in vitro. [, ] This effect is mediated through interactions with CD14+ monocytes and suggests a potential role for HO-1 in regulating T cell homeostasis.
Q5: What is the molecular formula and weight of tin mesoporphyrin?
A5: While the provided abstracts don't explicitly mention the molecular formula and weight of tin mesoporphyrin, they refer to it as a "tin metalloporphyrin" and a "synthetic heme analogue." [, , , , , ] Based on this information and knowledge of porphyrin chemistry, one can deduce that SnMP likely possesses a porphyrin ring structure complexed with a tin atom. Further research into its specific chemical structure is recommended for a definitive answer.
Q6: What SHE regulations are relevant to the research and development of SnMP?
A6: While not explicitly stated, any research and development involving SnMP would likely fall under regulations governing chemical synthesis, handling, and disposal. This might include regulations from agencies like the Occupational Safety and Health Administration (OSHA) in the US or the European Chemicals Agency (ECHA) in Europe. Researchers should consult and comply with all relevant regulations and prioritize safe laboratory practices.
Q7: What is known about the absorption and distribution of SnMP?
A7: Oral administration of SnMP has demonstrated absorption in both adult and neonatal mice. [, , ] Studies have shown its presence in various tissues, including the liver, spleen, and brain, indicating its ability to cross the blood-brain barrier. [, , ]
Q8: Does SnMP impact the activity of drug-metabolizing enzymes?
A8: While not directly addressed in the abstracts, SnMP's potential to inhibit heme-containing enzymes like cytochrome P450s should be considered. [] These enzymes play a crucial role in drug metabolism, and their inhibition by SnMP could lead to drug interactions.
Q9: Has SnMP demonstrated efficacy in reducing bilirubin levels?
A9: Yes, both in vitro and in vivo studies have shown that SnMP effectively reduces bilirubin production. [, , , , ] Animal models, particularly in mice, have demonstrated its ability to prevent hyperbilirubinemia. [, , , ]
Q10: Beyond hyperbilirubinemia, are there other potential therapeutic applications for SnMP?
A10: Research suggests that SnMP might hold promise for conditions where HO-1 activity modulation could be beneficial. This includes:
- Cancer: A study suggested SnMP as a potential anticancer agent by selectively inhibiting the HO-1 pathway in specific non-small-cell lung cancer cells. [] Another study explored SnMP as an immune checkpoint inhibitor in preclinical cancer models. []
- Inflammation and Oxidative Stress: The abstracts highlight SnMP's protective effects against tissue injury in various models, including sepsis, hemorrhagic shock, and colitis. [, , ] These effects are attributed to HO-1's antioxidant and anti-inflammatory properties. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



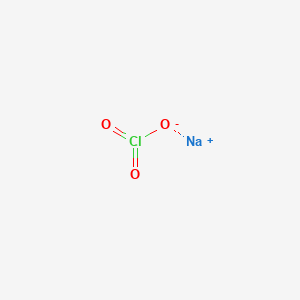
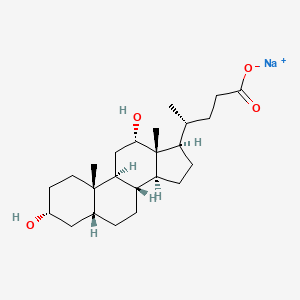
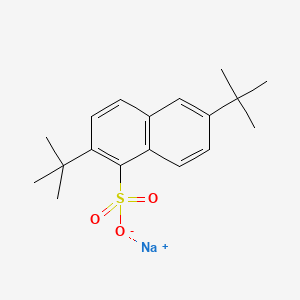
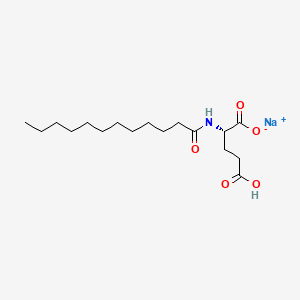
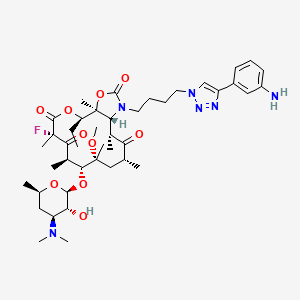
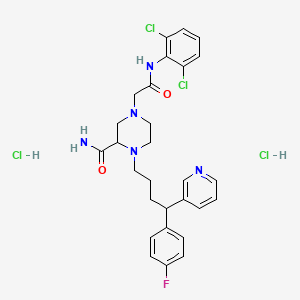
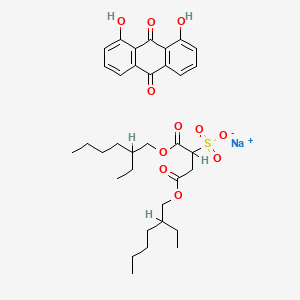
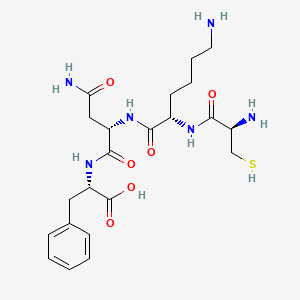
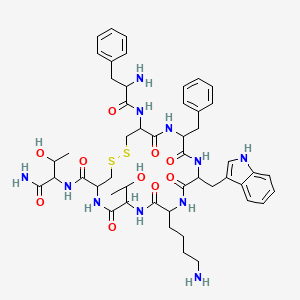
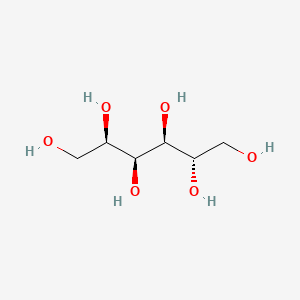
![(4,5,17-Trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl) 3-hydroxy-3-methylbutanoate](/img/structure/B1681058.png)
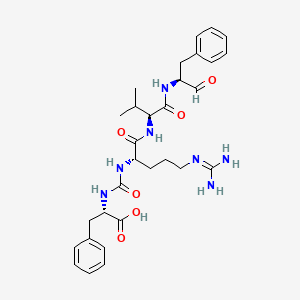
![[(2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol](/img/structure/B1681062.png)
